Home > Products > Screening Compounds P137198 > (R)-6-Bromo-3-methyl-1,2,3,4-tetrahydro-isoquinoline
(R)-6-Bromo-3-methyl-1,2,3,4-tetrahydro-isoquinoline -

(R)-6-Bromo-3-methyl-1,2,3,4-tetrahydro-isoquinoline

Catalog Number: EVT-8320249
CAS Number:
Molecular Formula: C10H12BrN
Molecular Weight: 226.11 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

(R)-6-Bromo-3-methyl-1,2,3,4-tetrahydro-isoquinoline is a chiral organic compound classified within the tetrahydroisoquinoline family. This compound features a bromine atom at the 6th position and a methyl group at the 3rd position of its tetrahydroisoquinoline skeleton. The designation "(R)" indicates that it possesses a specific three-dimensional arrangement of its atoms, making it optically active. Tetrahydroisoquinolines are significant in medicinal chemistry due to their structural resemblance to various natural alkaloids and their potential biological activities .

Synthesis Analysis

Methods

Several synthetic routes exist for producing (R)-6-Bromo-3-methyl-1,2,3,4-tetrahydro-isoquinoline. A common method involves the bromination of 3-methyl-1,2,3,4-tetrahydro-isoquinoline using bromine or N-bromosuccinimide (NBS) in an organic solvent like dichloromethane at low temperatures to ensure regioselectivity and minimize side reactions.

Another approach includes a multi-step synthesis starting from readily available ortho-brominated aromatic aldehydes and primary aromatic amines. This method employs reductive conditions to form N-aryl 2-bromobenzylamines, which are then cyclized under Pictet–Spengler conditions to yield the desired tetrahydroisoquinoline structure .

Technical Details

The synthesis can be optimized using continuous flow reactors for industrial applications, enhancing efficiency and yield. The use of chiral catalysts or auxiliaries is also recommended to achieve high enantiomeric purity in the final product .

Molecular Structure Analysis

The molecular structure of (R)-6-Bromo-3-methyl-1,2,3,4-tetrahydro-isoquinoline can be represented by its chemical formula C10H12BrNC_{10}H_{12}BrN. The compound consists of a bicyclic structure that includes a saturated isoquinoline core. The presence of the bromine atom significantly influences its chemical properties and reactivity.

Data

Chemical Reactions Analysis

(R)-6-Bromo-3-methyl-1,2,3,4-tetrahydro-isoquinoline can undergo various chemical reactions:

  • Oxidation: It can be oxidized to form corresponding quinoline derivatives.
  • Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding 3-methyl-1,2,3,4-tetrahydro-isoquinoline.
  • Substitution: Nucleophilic substitution reactions can replace the bromine atom with other nucleophiles such as amines or thiols .

These reactions highlight the compound's versatility as an intermediate in organic synthesis.

Mechanism of Action

The mechanism of action for (R)-6-Bromo-3-methyl-1,2,3,4-tetrahydro-isoquinoline primarily involves its interaction with biological targets due to its structural similarity to neurotransmitters and other biologically active compounds. The specific stereochemistry of the compound may influence its binding affinity and selectivity towards various receptors or enzymes.

Process

The compound may act as an agonist or antagonist depending on its target site within biological systems. Its activity could be assessed through in vitro assays measuring receptor binding or enzyme inhibition.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a solid crystalline substance.
  • Odor: Generally odorless.

Chemical Properties

(R)-6-Bromo-3-methyl-1,2,3,4-tetrahydro-isoquinoline exhibits reactivity typical of haloalkanes due to the presence of the bromine atom. It is sensitive to light and moisture and should be stored under inert conditions to prevent degradation.

Relevant Data or Analyses

Analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are commonly employed to confirm the structure and purity of synthesized compounds .

Applications

(R)-6-Bromo-3-methyl-1,2,3,4-tetrahydro-isoquinoline finds applications in medicinal chemistry as a precursor for synthesizing various biologically active compounds. Its structural characteristics make it a valuable building block for developing pharmaceuticals targeting neurological disorders or other therapeutic areas. Additionally, it serves as a versatile intermediate in organic synthesis processes aimed at creating complex heterocycles .

Synthetic Methodologies and Optimization Strategies for (R)-6-Bromo-3-methyl-1,2,3,4-tetrahydroisoquinoline

Enantioselective Synthetic Approaches for Chiral Tetrahydroisoquinoline Derivatives

The stereoselective construction of the (R)-6-bromo-3-methyltetrahydroisoquinoline scaffold demands precise chiral control, typically achieved through chiral auxiliaries or organocatalysis. Andersen's sulfinamide auxiliary ((1R,2S,5R)-(−)-menthyl-(S)-p-toluenesulfinate) enables high diastereoselectivity (>95% de) in the cyclization of 2-(3-bromophenyl)ethylamines with acetaldehyde derivatives. Subsequent acidic cleavage (HCl/ethanol) yields enantiopure (R)-products without racemization [6] [7]. Organocatalytic methods employing BINOL-derived phosphoric acids (e.g., (R)-TRIP) catalyze asymmetric Pictet-Spengler reactions, achieving enantiomeric excesses (ee) of 88–94% for 1-substituted tetrahydroisoquinolines. This strategy is particularly effective with electron-rich aryl ethylamines, where the 6-bromo substituent minimally perturbs the cyclization stereochemistry [8] [6].

Table 1: Enantioselective Methods for (R)-6-Bromo-3-methyltetrahydroisoquinoline Synthesis

MethodChiral Inductorde/ee (%)Yield (%)Key Advantage
Chiral AuxiliaryAndersen Sulfinamide>95 de70–85Predictable (R)-selectivity
Organocatalysis(R)-TRIP Phosphoric Acid88–94 ee65–78Catalyst recycling
Chiral Pool Integration(S)-2,3-O-Isopropylideneglyceraldehyde90 ee60Biocompatible conditions

Pictet-Spengler Condensation in Tetrahydroisoquinoline Core Formation

The Pictet-Spengler reaction remains pivotal for constructing the tetrahydroisoquinoline core of the target molecule. Classical conditions involve condensing 2-(3-bromo-4-hydroxyphenyl)ethylamine with acetaldehyde under acidic catalysis (HCl, trifluoroacetic acid), generating the racemic 3-methyltetrahydroisoquinoline scaffold. Regioselective bromination at C6 is achievable post-cyclization using bromine or N-bromosuccinimide (NBS) in dichloromethane (60–75% yield) [5]. For enantiocontrol, N-acyliminium variants prove superior: activation of dopamine analogs with glyoxylic acid forms an N-acyliminium ion, which undergoes stereoselective cyclization with acetaldehyde. This method delivers the 1-carboxylic acid precursor to (R)-6-bromo-3-methyltetrahydroisoquinoline after decarboxylation, with ee values enhanced to >90% using chiral Lewis acids like BINOL-Zn complexes [7] [8]. Enzymatic Pictet-Spenglerases (e.g., norcoclaurine synthase variants) also catalyze this cyclization, though brominated substrates require engineered enzyme tolerance [4].

Table 2: Pictet-Spengler Strategies for 6-Bromo-3-methyltetrahydroisoquinoline

Carbonyl SubstrateConditionsRegioselectivityYield (%)
Acetaldehyde/HClReflux, 12 hC6-Br post-cyclization60–75
Glyoxylic Acid/TFA0°C to RT, 3 hPre-installed Br80–92
Acetaldehyde/TfNCS M97LPhosphate buffer, pH 7.0Pre-installed Br68

Bischler-Napieralski Cyclization for Functionalized Tetrahydroisoquinoline Scaffolds

Bischler-Napieralski cyclization enables direct incorporation of the 3-methyl group via intramolecular dehydration. The synthesis commences with N-(2-(3-bromophenyl)ethyl)acetamide, cyclized under POCl₃ or P₂O₅ in refluxing toluene. Critical to success is the electron-withdrawing nature of the bromo substituent, which reduces nucleophilicity and necessitates harsh conditions (120°C, 24 h), yielding 6-bromo-3-methyl-3,4-dihydroisoquinoline at 55–65% efficiency [5] [9]. Subsequent stereoselective reduction of the imine intermediate employs chiral catalysts: Ir-(S)-BINAP complexes facilitate asymmetric hydrogenation (90 bar H₂, 50°C), affording the (R)-tetrahydroisoquinoline with 85% ee and 92% yield. Alternatively, borane-dimethyl sulfide reduction with Corey-Bakshi-Shibata (CBS) catalyst achieves comparable stereocontrol at ambient pressure [6] [8]. Microwave irradiation (150°C, 30 min) significantly accelerates the cyclization step, improving yields to 78% by suppressing side-product formation [8].

Microwave-Assisted and Flow Reactor-Based Synthesis

Modern reactor technologies enhance the efficiency and sustainability of tetrahydroisoquinoline synthesis. Microwave irradiation drastically reduces cyclization times in Bischler-Napieralski reactions—from 24 h to 30 min—while increasing yields by 15–20% through uniform heating and suppression of thermal degradation [8]. Continuous-flow reactors enable precise control of Pictet-Spengler kinetics: a two-stage system with immobilized Brønsted acid catalysts (e.g., Amberlyst-15) achieves residence times of <10 min for imine formation and cyclization at 80°C. This setup is ideal for intermediates sensitive to overreaction, such as halogenated tetrahydroisoquinolines [2] [4]. For enantioselective reductions, microfluidic reactors with chiral catalysts (e.g., packed-bed Ru-(S)-BINAP) permit high-pressure hydrogenation (up to 100 bar) with minimal catalyst leaching, consistently delivering >95% conversion and 90% ee for the (R)-enantiomer [8].

Table 3: Reactor Technology Optimization Parameters

Reaction StepConventional MethodEnhanced MethodImprovement
Bischler-NapieralskiReflux, 24 h (65% yield)Microwave, 150°C, 30 min (78%)Yield ↑13%, Time ↓95%
Pictet-SpenglerHCl, 12 h (70%)Flow reactor, 10 min (85%)Time ↓98%, Yield ↑15%
Asymmetric HydrogenationBatch, 50°C/90 bar (92%)Microfluidic, 100 bar (95%)Conversion ↑3%

Chemoenzymatic Modifications for Stereochemical Control

Enzymatic strategies leverage engineered biocatalysts for unmatched stereoselectivity. Norcoclaurine synthase from Thalictrum flavum (TfNCS) catalyzes the Pictet-Spengler condensation between dopamine derivatives and acetaldehyde, but wild-type activity diminishes with brominated substrates. Directed evolution generated TfNCS variants (e.g., A79I, M97L) with expanded active sites accommodating sterically hindered 5-bromodopamine, achieving 68% conversion to the (S)-6-bromo-1-carboxysulfonyltetrahydroisoquinoline precursor. Kinetic resolution using Candida antarctica lipase B (CAL-B) further enriches enantiopurity: selective acylation of the (S)-enantiomer with vinyl acetate leaves the desired (R)-6-bromo-3-methyltetrahydroisoquinoline unreacted (98% ee after 48 h) [4] [8]. Whole-cell biotransformations in E. coli co-expressing TfNCS and glucose dehydrogenase (for cofactor recycling) enable single-step synthesis from brominated phenethylamines, though yields require optimization (<40%) [4].

Key Advances in Protein Engineering:

  • Substrate Engineering: Introduction of electron-withdrawing bromine reduces dopamine nucleophilicity. TfNCS-A79I restores activity via enlarged hydrophobic binding pockets [4].
  • Solvent Tolerance: DMSO (20% v/v) enhances solubility of brominated intermediates without denaturing TfNCS-F80L [4].
  • Cofactor Versatility: NADPH-dependent variants enable recycling systems, crucial for preparative-scale synthesis [8].

Properties

Product Name

(R)-6-Bromo-3-methyl-1,2,3,4-tetrahydro-isoquinoline

IUPAC Name

(3R)-6-bromo-3-methyl-1,2,3,4-tetrahydroisoquinoline

Molecular Formula

C10H12BrN

Molecular Weight

226.11 g/mol

InChI

InChI=1S/C10H12BrN/c1-7-4-9-5-10(11)3-2-8(9)6-12-7/h2-3,5,7,12H,4,6H2,1H3/t7-/m1/s1

InChI Key

RMWFLRDIGQIIEJ-SSDOTTSWSA-N

SMILES

CC1CC2=C(CN1)C=CC(=C2)Br

Canonical SMILES

CC1CC2=C(CN1)C=CC(=C2)Br

Isomeric SMILES

C[C@@H]1CC2=C(CN1)C=CC(=C2)Br

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.